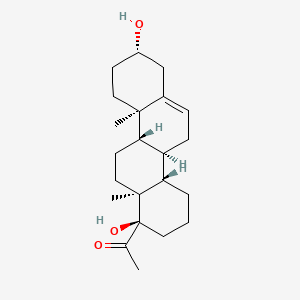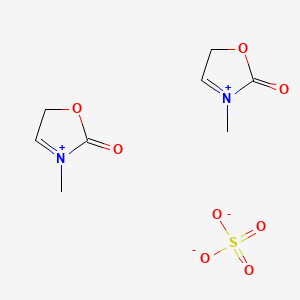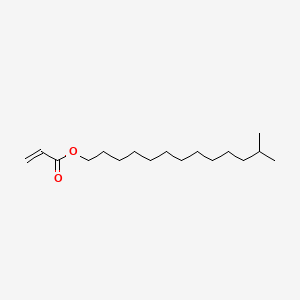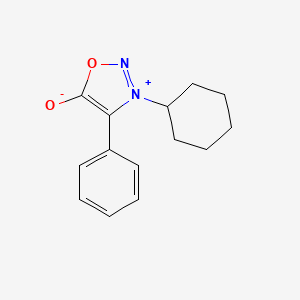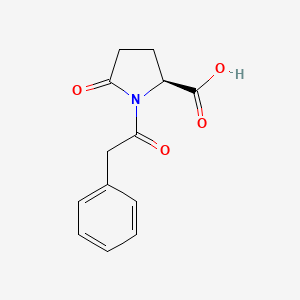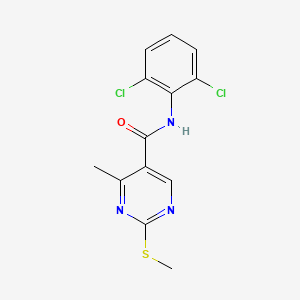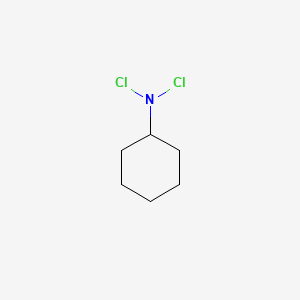
Cyclohexanamine, N,N-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanamine, N,N-dichloro- is an organic compound with the molecular formula C6H11Cl2N It is a derivative of cyclohexanamine where two hydrogen atoms on the nitrogen atom are replaced by chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanamine, N,N-dichloro- can be synthesized through the chlorination of cyclohexanamine. The reaction typically involves the use of chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective chlorination of the amine group.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanamine, N,N-dichloro- involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanamine, N,N-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dichloro compound back to cyclohexanamine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of cyclohexanamine.
Reduction: Cyclohexanamine.
Substitution: Various substituted cyclohexanamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexanamine, N,N-dichloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanamine, N,N-dichloro- involves its interaction with various molecular targets. The chlorine atoms on the nitrogen can participate in electrophilic interactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A primary amine with the formula C6H13N.
N,N-Dimethylcyclohexylamine: A tertiary amine with the formula C8H17N.
Uniqueness
Cyclohexanamine, N,N-dichloro- is unique due to the presence of two chlorine atoms on the nitrogen, which imparts distinct reactivity and chemical properties compared to other cyclohexylamines. This makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
26307-01-7 |
|---|---|
Fórmula molecular |
C6H11Cl2N |
Peso molecular |
168.06 g/mol |
Nombre IUPAC |
N,N-dichlorocyclohexanamine |
InChI |
InChI=1S/C6H11Cl2N/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2 |
Clave InChI |
CFLUYJQBWLZVDH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


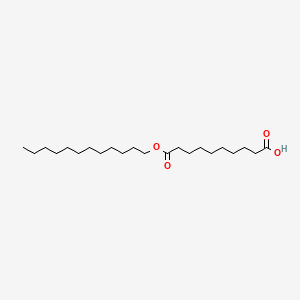
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)


![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)
